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Compound Name: L-Glutathione reduced-15N

Cat. No.: B12387501

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (GSH) is a tripeptide (y-L-Glutamyl-L-cysteinyl-glycine) that plays a pivotal role in a
multitude of cellular processes, including antioxidant defense, detoxification, and the
maintenance of redox homeostasis. The use of 15N-labeled glutathione in Nuclear Magnetic
Resonance (NMR) spectroscopy provides a powerful tool for studying its structure, dynamics,
and interactions with other molecules in detail. This document provides an overview of key
NMR techniques, experimental protocols, and quantitative data for the analysis of 15N-labeled
glutathione.

Data Presentation
Table 1: *H and >N Chemical Shifts of Glutathione

The following table summarizes the reported *H and °*N chemical shifts for reduced glutathione
(GSH). Chemical shifts can be influenced by factors such as pH, temperature, and solvent.
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H Chemical Shift 15N Chemical Shift

Residue Atom
(ppm) (ppm)

Glutamate o-NH 8.45 121.5
a-CH 3.77

B-CH2 2.16

y-CH2 2.53

Cysteine a-NH 8.60 119.8
a-CH 4.58

B-CH2 2.95

Glycine a-NH 8.37 118.2
a-CH2 3.96

Note: Chemical shifts are referenced to DSS at 0.00 ppm for *H and liquid ammonia at 0.0 ppm

for °N. Values can vary based on experimental conditions.

Table 2: J-Coupling and Relaxation Data for Glutathione

This table presents typical J-coupling constants and relaxation parameters for glutathione.

These values are crucial for understanding molecular conformation and dynamics.

Parameter Nuclei Involved Typical Value

J-Coupling 1J(*3N, 1H) ~92 Hz

3)(Ha, HB) Cys ~5-8 Hz

Relaxation T1 of GSH (in human brain) ~397 £ 44 ms
Highly dependent on molecular

T2 of GSH

tumbling and exchange

{tH}-15N NOE

Dependent on local and overall

molecular motions
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Experimental Protocols
Protocol 1: *H->N HSQC for 15N-Labeled Glutathione

The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is fundamental for
observing the correlation between amide protons and their directly attached nitrogen atoms.

1. Sample Preparation:

e Dissolve 1-5 mg of 15N-labeled glutathione in 500 uL of a buffered aqueous solution (e.g.,
50 mM phosphate buffer, pH 7.0).

e Add 5-10% D20 to the final sample for the NMR lock.

o For quantitative measurements, a known concentration of an internal standard (e.g., DSS or
TSP) should be added.

2. NMR Spectrometer Setup and Data Acquisition:
o Use a spectrometer equipped with a cryoprobe for optimal sensitivity.
e Tune and match the probe for both *H and *>N frequencies.

o A common pulse sequence is hsqcetf3gpsi (or similar sensitivity-enhanced, gradient-
selected versions).[1]

o Key Acquisition Parameters:
o 1H Spectral Width (sw): 12-16 ppm, centered around 4.7 ppm (water resonance).
o 15N Spectral Width (swl): 30-40 ppm, centered around 120 ppm.
o Number of scans (ns): 8-16 (adjust for desired signal-to-noise).
o Number of increments in t1 (td1): 128-256.
o Recycle delay (d1): 1.5 - 2.0 seconds.

o 1J(NH) coupling constant: Set to an average of 92 Hz for magnetization transfer.
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3. Data Processing:

Apply a squared sine-bell window function in both dimensions.

Perform Fourier transformation.

Phase correct the spectrum manually.

Perform baseline correction.

Protocol 2: *>N-Edited TOCSY-HSQC for Spin System
Identification

This 3D experiment helps to identify the complete proton spin systems of the glutamate,
cysteine, and glycine residues by transferring magnetization from the amide proton to other
protons within the same residue.

1. Sample Preparation:

o As described in Protocol 1. A higher concentration of the sample may be beneficial.
2. NMR Spectrometer Setup and Data Acquisition:

e Use a pulse sequence such as hsqctocsigp or a similar 3D HSQC-TOCSY sequence.

o Key Acquisition Parameters:

[¢]

1H and >N spectral widths and centers: Similar to the *H-°N HSQC experiment.

[e]

TOCSY mixing time: 60-80 ms to allow for magnetization transfer through the spin system.

o

Number of scans (ns): 4-8.

o

Number of increments in t1 (**N) and t2 (*H): 64-128 for t1 and 128-256 for t2.

[¢]

Recycle delay (d1): 1.5 - 2.0 seconds.

3. Data Processing:
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e Process the 3D data using appropriate window functions (e.g., squared sine-bell).
o Perform Fourier transformation, phasing, and baseline correction for all three dimensions.

e Analyze the 2D planes at each *N chemical shift to trace the proton-proton correlations for
each residue.

Protocol 3: Quantitative NMR (QNMR) of *>N-Labeled
Glutathione

gNMR allows for the accurate determination of the concentration of 15N-labeled glutathione in

a sample.
1. Sample Preparation:

e Accurately weigh a known amount of 15N-labeled glutathione and a certified internal
standard (e.g., maleic acid, DSS).

e Dissolve both in a known volume of deuterated solvent (e.g., D20 or a buffered solution in
D20). Ensure complete dissolution.

2. NMR Spectrometer Setup and Data Acquisition:
e Acquire a 1D *H NMR spectrum.
o Key Acquisition Parameters:
o Pulse angle: 90° pulse for accurate quantification.

o Recycle delay (d1): Set to at least 5 times the longest T1 relaxation time of both the
analyte and the internal standard to ensure full relaxation. This is typically 30-60 seconds
for small molecules.

o Number of scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for
<1% integration error).[2]

o Digital resolution: Ensure a sufficient number of data points (at least 32K).
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3. Data Processing and Quantification:

Apply an exponential window function with minimal line broadening.

Perform Fourier transformation, phasing, and careful baseline correction.

Integrate well-resolved signals of both glutathione and the internal standard.

Calculate the concentration of glutathione using the following formula: Concentration_GSH =
(Integral_GSH / N_protons_GSH) * (N_protons_Std / Integral_Std) * (Moles_Std / Volume)
where N_protons is the number of protons giving rise to the integrated signal.

Mandatory Visualizations
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Step 1: Formation of y-Glutamylcysteine

ATP

Cysteine Glutamate-Cysteine Ligase (GCL) ADP + Pi

4

Glutamate y-Glutamylcysteine

Step 2: Addition of Glycine

Glutathione Synthetase (GS) ADP + Pi

4

Glycine Glutathione (GSH)
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2 GSH (Reduced Glutathione) H202 (Hydrogen Peroxide)

Glutathione Peroxidase (GPx)

Reduction

2 H20 GSSG (Oxidized Glutathione)

Glutathione Reductase (GR)
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Sample Preparation

15N-Labeled GSH Buffer + D20 Internal Standard (for gNMR)
Final NMR Sample

NMR Data Acquisition

1H-15N HSQC 15N-Edited TOCSY 1D *H gNMR

FT, Phasing, Baseline Correction FT, Phasing, Integration
Chemical Shift Assignment Spin System Identification Concentration Calculation

Data Processing & Analysis

3D FT, Phasing, Baseline Correction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for NMR Spectroscopy
of 15N-Labeled Glutathione]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12387501#nmr-spectroscopy-techniques-for-15n-
labeled-glutathione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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